![molecular formula C6H10FN B13523868 1-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13523868.png)
1-Fluoro-3-azabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-azabicyclo[3.1.1]heptane is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties. This compound is characterized by a bicyclo[3.1.1]heptane core with a fluorine atom and an azabicyclic nitrogen atom. The presence of these functional groups imparts distinct physicochemical properties, making it a valuable scaffold for drug design and development .
Méthodes De Préparation
The synthesis of 1-Fluoro-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired compound with high yield and purity . The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as a reducing agent, which facilitates the conversion of nitriles to the corresponding amines . Industrial production methods may involve scaling up this synthetic route while ensuring the maintenance of reaction conditions to achieve consistent quality and yield.
Analyse Des Réactions Chimiques
1-Fluoro-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4 or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-3-azabicyclo[3.1.1]heptane has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological processes .
Comparaison Avec Des Composés Similaires
1-Fluoro-3-azabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane: Lacks the fluorine atom, resulting in different physicochemical properties and biological activities.
Bicyclo[3.1.1]heptane: Does not contain the nitrogen atom, leading to variations in reactivity and application.
The uniqueness of this compound lies in its combination of a fluorine atom and an azabicyclic nitrogen atom, which imparts distinct properties and enhances its potential for diverse applications.
Propriétés
Formule moléculaire |
C6H10FN |
|---|---|
Poids moléculaire |
115.15 g/mol |
Nom IUPAC |
1-fluoro-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-1-5(2-6)3-8-4-6/h5,8H,1-4H2 |
Clé InChI |
WOYXGJZOQMWIFJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


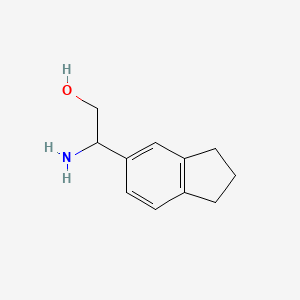
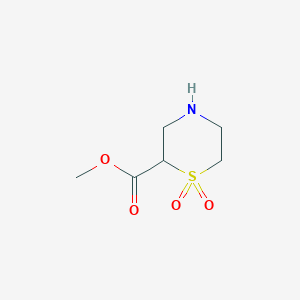

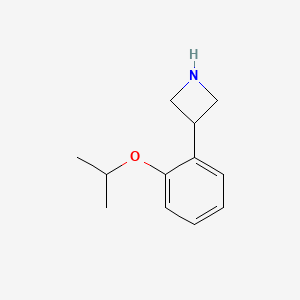
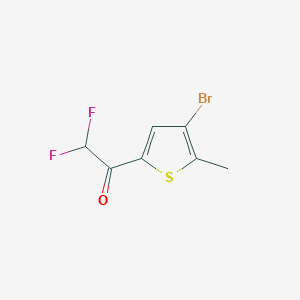

![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
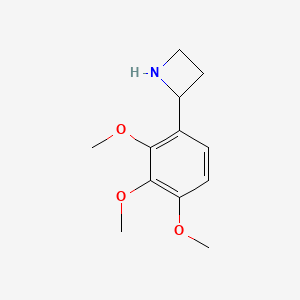

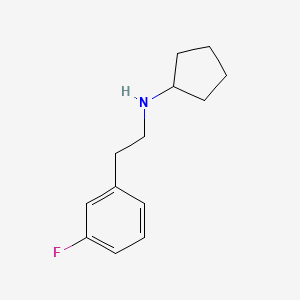
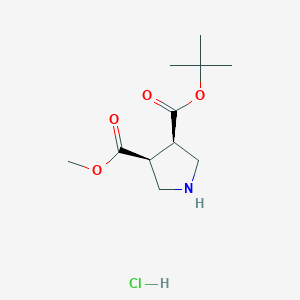
![5-Methyl[1,3]thiazolo[3,2-d]tetrazole](/img/structure/B13523860.png)
